

Indoline-7-carbonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Indoline-7-carbonitrile*

Cat. No.: *B147809*

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Introduction

Indoline-7-carbonitrile, also known as 7-cyanoindoline, is a heterocyclic aromatic organic compound with the chemical formula $C_9H_8N_2$. It consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a nitrile group attached to the 7th position of the indoline core. This molecule has garnered significant attention in the field of medicinal chemistry and drug development, primarily serving as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features make it a versatile building block for the creation of more complex molecules with specific biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of **Indoline-7-carbonitrile**.

Discovery and History

The specific discovery of **Indoline-7-carbonitrile** is not well-documented as a singular event. Its development is intrinsically linked to the broader history of indole chemistry, which began in the 19th century with the work of Adolf von Baeyer on the reduction of oxindole to indole. The synthesis of various substituted indolines and indoles has since become a fundamental aspect of organic chemistry.

The emergence of **Indoline-7-carbonitrile** as a compound of interest is closely tied to its utility as a key intermediate in the synthesis of pharmacologically active molecules. Notably, it is a

precursor in the production of Silodosin, an α 1a-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia. Patents detailing the synthesis of Silodosin and related compounds often describe the preparation of **Indoline-7-carbonitrile** derivatives, highlighting its importance in the pharmaceutical industry. For instance, processes for the preparation of 1,5,7-trisubstituted indoline compounds, which are crucial for certain drug syntheses, often start from or involve **Indoline-7-carbonitrile**.

Physicochemical Properties

Indoline-7-carbonitrile is typically a solid at room temperature, appearing as a white to off-white or light yellow powder. It is sparingly soluble in water due to its relatively non-polar nature but exhibits good solubility in common organic solvents such as dichloromethane and chloroform.^[1]

Table 1: Physicochemical Properties of Indoline-7-carbonitrile

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ N ₂	[1][2]
Molecular Weight	144.17 g/mol	[1][2]
Appearance	Solid (likely white to off-white powder)	[1]
Density	~1.17 g/cm ³	
Melting Point	Data may vary, requires experimental determination	[1]
Solubility in Water	Low	[1]
Solubility in Organic Solvents	Soluble in dichloromethane, chloroform	[1]
LogP	1.52628	[2]
Topological Polar Surface Area (TPSA)	35.82 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	0	[2]

Experimental Protocols

The synthesis of **Indoline-7-carbonitrile** can be achieved through various methods. A prominent method involves the cyanization of indoline. The following protocols are based on established synthetic routes.

Synthesis of Indoline-7-carbonitrile from Indoline

A key method for the preparation of **Indoline-7-carbonitrile** is the cyanization of indoline.[3] This process can be followed by dehydrogenation to produce 7-cyanoindole, a related and also valuable synthetic intermediate.[3]

Experimental Protocol: Cyanization of Indoline to 7-Cyanoindoline

This two-step process involves the reaction of indoline with a Lewis acid and a cyanization agent, followed by treatment with an alkali metal alcoholate.[3]

- Step 1: Reaction with Cyanization Agent

- In a suitable reaction vessel, dissolve indoline in a dry solvent such as toluene.
- Add a Lewis acid (e.g., BCl_3) to the solution at a reduced temperature (e.g., -20°C).
- Allow the mixture to warm and then reflux for approximately 1 hour.
- Cool the reaction mixture (e.g., to 55°C) and add a cyanization agent, such as trichloroacetonitrile, over a period of 20 minutes. Trichloroacetonitrile is typically used in a molar excess (1.5 to 2.2 times) relative to the indoline.[3]
- Stir the resulting solution for an extended period (e.g., 20 hours) at a moderately elevated temperature (e.g., 60°C).[3]

- Step 2: Treatment with Alkali Metal Alcoholate

- To the reaction mixture from Step 1, add methanol.
- Subsequently, add a 30 percent methanolic sodium methanolate solution over approximately 1.5 hours.
- The reaction is then worked up using standard procedures to isolate the 7-cyanoindoline product.

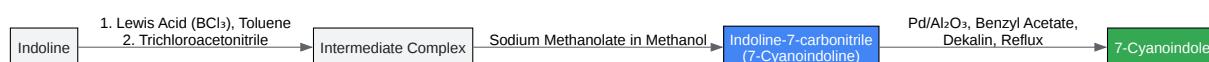
Experimental Protocol: Dehydrogenation of 7-Cyanoindoline to 7-Cyanoindole

This protocol describes the catalytic dehydrogenation of 7-cyanoindoline.[3]

- In a reaction flask under an inert gas atmosphere, combine 7-cyanoindoline (8.3 mmol) and an equimolar amount of benzyl acetate (8.3 mmol) in a high-boiling solvent such as dekalin (20 ml).[3]

- Heat the mixture to 75°C.
- Add a noble metal catalyst, such as 5 percent Palladium on Al₂O₃ (e.g., 0.15 g).[3]
- Heat the reaction mixture at reflux temperature for approximately 3.3 hours.[3]
- After the reaction is complete, filter off the catalyst and wash it with a solvent like toluene.
- Concentrate the filtrate by evaporating the solvent under reduced pressure to obtain the crude product.
- The crude product, containing primarily 7-cyanoindole with a small amount of unreacted 7-cyanoindoline, can be purified by crystallization from a mixture of n-hexane and xylene.[3]

Diagram 1: Synthesis of 7-Cyanoindoline and its Dehydrogenation



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